molecular formula C11H14BrNO B1409502 4-Bromo-3-(cyclopentyloxy)aniline CAS No. 1695845-61-4

4-Bromo-3-(cyclopentyloxy)aniline

Cat. No.: B1409502
CAS No.: 1695845-61-4
M. Wt: 256.14 g/mol
InChI Key: DYLFKCDRMSPITI-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclopentyloxy)aniline (C₁₁H₁₄BrNO) is a substituted aniline derivative featuring a bromine atom at the para position and a cyclopentyloxy group at the meta position relative to the amino group (Fig. 1). The bromine atom enhances electrophilic substitution reactivity, while the cyclopentyloxy group introduces steric bulk and modulates electronic properties. This compound is synthesized via halogenation of 3-(cyclopentyloxy)aniline, often using bromine or N-bromosuccinimide (NBS) under controlled conditions . Its applications span pharmaceutical intermediates, organic synthesis, and materials science due to its versatility in further functionalization.

Properties

IUPAC Name

4-bromo-3-cyclopentyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLFKCDRMSPITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclopentyloxy)aniline typically involves the following steps:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amine group.

    Cyclopentyloxy Substitution: The amine group is then reacted with cyclopentanol under suitable conditions to introduce the cyclopentyloxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclopentyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-(cyclopentyloxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclopentyloxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopentyloxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences and Substituent Effects

The table below highlights critical differences between 4-Bromo-3-(cyclopentyloxy)aniline and its analogs:

Compound Name Molecular Formula Substituent Features Key Properties/Applications Reference
This compound C₁₁H₁₄BrNO Cyclopentyloxy (5-membered ring) High reactivity for electrophilic substitution; pharmaceutical intermediate
4-Bromo-3-(cyclopropylmethoxy)aniline C₁₀H₁₂BrNO Cyclopropylmethoxy (3-membered ring + CH₂) Enhanced steric hindrance; agrochemical research
4-Bromo-3-(cyclohexyloxy)aniline C₁₃H₁₆BrNO Cyclohexyloxy (6-membered ring) Increased lipophilicity; drug delivery systems
4-(4-Bromophenoxy)-3-(trifluoromethyl)aniline C₁₃H₉BrF₃NO Trifluoromethyl (electron-withdrawing) High metabolic stability; medicinal chemistry
4-Bromo-N-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)aniline C₂₂H₂₀BrClN₄S Triazole ring + chlorobenzylthio Anticancer and antimicrobial activity

Biological Activity

4-Bromo-3-(cyclopentyloxy)aniline is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Overview

This compound is characterized by the presence of a bromine atom at the 4-position and a cyclopentyloxy group at the 3-position of the aniline ring. This structure contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom enhances lipophilicity, while the cyclopentyloxy group may influence binding affinity and selectivity for biological targets. The compound's mechanism of action can involve:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, affecting biochemical pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular responses.

Antiviral Activity

Recent studies have demonstrated that derivatives of aniline compounds exhibit antiviral properties. While specific data on this compound is limited, related compounds have shown significant inhibitory effects against viruses such as dengue virus serotype 2 (DENV2). For instance, derivatives with similar structures reported half-maximal inhibitory concentrations (IC50) in the low micromolar range, indicating potential antiviral efficacy .

Antibacterial Activity

Research has also focused on the antibacterial properties of aniline derivatives. A study evaluated various substituted anilines against bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa). Compounds with aryl substitutions exhibited notable activity, with inhibition zones comparable to standard antibiotics .

CompoundBacterial StrainInhibition Zone (mm)Standard Drug Inhibition Zone (mm)
This compoundStaphylococcus aureusTBD24
Similar DerivativePseudomonas aeruginosa2224
Another DerivativeKlebsiella pneumoniae2527

Anticancer Activity

The anticancer potential of related compounds has been explored extensively. For example, certain aniline derivatives have shown potent cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. IC50 values were reported in the nanomolar range, suggesting strong anticancer activity .

Case Studies

  • Antiviral Study : A study on substituted anilines demonstrated that modifications significantly impacted their antiviral efficacy against DENV2. The mechanism was linked to reduced intracellular production of viral proteins .
  • Antibacterial Evaluation : Another research project tested several aniline derivatives against antibiotic-resistant strains of E. coli. The results indicated that specific structural modifications enhanced antibacterial potency significantly compared to traditional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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